Tricarballylate

Descripción

Contextualization of Tricarballylate within Organic Acid Chemistry Research

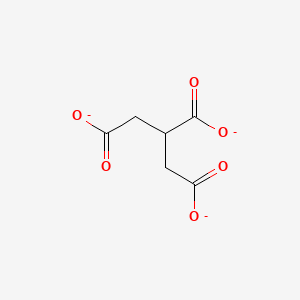

Tricarballylic acid is a tricarboxylic acid, defined by a three-carbon propane (B168953) backbone with a carboxyl group attached to each carbon. ontosight.ai Its structure is similar to the well-known citric acid, differing only by the absence of a hydroxyl group on the central carbon. asm.org This structural similarity is key to its biological activity. In the realm of organic acid chemistry, it is recognized as a stable, saturated triacid that can be derived from the hydrogenation of aconitic acid. researchgate.netuantwerpen.be Research pathways have been developed for its synthesis from citric acid via a one-pot dehydration-hydrogenation process. uantwerpen.beresearchgate.net

Table 1: Chemical and Physical Properties of Tricarballylic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₈O₆ | chemicalbook.com |

| Molecular Weight | 176.12 g/mol | nih.gov |

| Appearance | Off-white to light brown fine crystalline powder | chemicalbook.com |

| Melting Point | 166 °C | nih.gov |

| Solubility in Water | 500 mg/ml at 18°C | chemicalbook.com |

| IUPAC Name | Propane-1,2,3-tricarboxylic acid | nih.gov |

Historical Perspectives on this compound Investigations

Historically, this compound research is closely linked to veterinary science and ruminant metabolism. It was identified as the causative agent of "grass tetany," a metabolic disease in ruminants characterized by acute magnesium deficiency. asm.orgnih.govresearchgate.net Early studies established that high concentrations of trans-aconitate, found in certain grasses, are rapidly reduced to this compound by microorganisms in the rumen. nih.govcambridge.orgcambridge.orgnih.gov This conversion is significant because neither the ruminant nor its typical rumen flora can effectively metabolize the resulting this compound. asm.orgnih.gov These investigations highlighted this compound's potent ability to chelate divalent cations like magnesium and its inhibitory effect on key metabolic enzymes. asm.orgresearchgate.net A 1991 study demonstrated that this compound is also produced by intestinal bacteria, as it appears when a conventional gut microflora is introduced to germ-free rats. funmeddev.com

Contemporary Research Paradigms and Significance of this compound Studies

Modern research has expanded the significance of this compound far beyond ruminant toxicology. It is now understood to be a metabolite of fumonisins, a class of mycotoxins produced by Fusarium molds that can contaminate corn and other grains. healthmatters.io The this compound moieties are released from fumonisins during digestion. healthmatters.iofrontiersin.org

A significant area of contemporary study is the microbial catabolism of this compound. The bacterium Salmonella enterica can utilize this compound as a sole carbon and energy source. asm.orgnih.gov Research has identified the tcu (this compound utilization) gene cluster (tcuA, tcuB, tcuC) and a regulatory gene (tcuR) responsible for this process. nih.govasm.org The TcuA enzyme, an FAD-dependent dehydrogenase, catalyzes the initial oxidation of this compound to cis-aconitate, thereby channeling it into the Krebs cycle. asm.orgnih.govresearchgate.net

Table 2: Kinetic Constants for TcuA-Catalyzed Oxidation of this compound

| Kinetic Parameter | Value | Source |

|---|---|---|

| Apparent Km for this compound | 3.8 ± 0.4 mM | asm.orgresearchgate.net |

| Vmax | 7.9 ± 0.3 mM min⁻¹ | asm.orgresearchgate.net |

| Turnover number (kcat) | 6.7 × 10⁻² s⁻¹ | asm.orgresearchgate.net |

| Catalytic efficiency (kcat/Km) | 17.8 M⁻¹ s⁻¹ | asm.orgresearchgate.net |

Furthermore, this compound is being explored in the field of green chemistry as a valuable bio-based platform chemical. Its esters are considered appealing bio-based plasticizers. researchgate.netresearchgate.net Research focuses on efficient catalytic conversion of citrate (B86180) esters into this compound esters to circumvent undesired side reactions. researchgate.netresearchgate.netresearcher.life

Interdisciplinary Relevance in Chemical and Biological Sciences

The study of this compound bridges multiple scientific fields.

Biochemistry and Microbiology: In biochemistry, its primary significance is as a competitive inhibitor of aconitase (aconitate hydratase), a crucial enzyme in the citric acid cycle. nih.govnih.gov This inhibition, coupled with its ability to chelate essential minerals like magnesium, calcium, and zinc, disrupts cellular energy metabolism. healthmatters.iohealthmatters.io Microbiological studies focus on the unique bacterial pathways, such as in Salmonella and Acinetobacter baylyi, that have evolved to transport and catabolize this otherwise recalcitrant compound. researcher.lifemdpi.com

Material Science and Polymer Chemistry: Tricarballylic acid serves as a monomer for the synthesis of novel biodegradable polyesters. nih.govresearchgate.net Researchers have developed poly(diol-tricarballylate) elastomers that are photo-cross-linked using visible light. nih.gov These materials are being investigated for biomedical applications, including as scaffolds for cardiac tissue engineering and in drug-delivery systems, highlighting the collaboration between chemists, engineers, and biophysicists. qu.edu.qaresearchgate.netmdpi.com

Food Science and Toxicology: The presence of this compound in the food chain, either as a byproduct of sugar refining, a component of modified food starch, or from mycotoxin degradation, is an area of interest. healthmatters.io Its impact on mineral absorption and metabolism is relevant to both human and animal nutrition.

Coordination Chemistry: The ability of tricarballylic acid to act as a polytopic ligand has been utilized in synthesizing metal-organic materials, such as uranyl this compound complexes that can form triperiodic frameworks and nanotubular structures. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTIIICEAUMSDG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274224 | |

| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18905-15-2 | |

| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetricarboxylic acid, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Tricarballylate

Routes for Tricarballylate Synthesis from Precursor Molecules

The conversion of abundant, bio-based precursors into this compound is a key focus in green chemistry. Citric acid stands out as the most prominent starting material for this transformation.

Synthesis of Tricarballylic Acid from Citric Acid and its Esters

The conversion of citric acid to tricarballylic acid is a two-step process initiated by the removal of a water molecule (dehydration) from citric acid to form aconitic acid. This is immediately followed by the addition of hydrogen (hydrogenation) to the carbon-carbon double bond of the aconitic acid intermediate, resulting in the saturated tricarballylic acid. researchgate.net This sequential reaction can be carried out in a single reactor ("one-pot"), which enhances process efficiency. rsc.org

Alternatively, the synthesis can commence with citrate (B86180) esters. In this pathway, the citric acid is first esterified to produce citrate esters. These esters then undergo the same dehydration-hydrogenation sequence to yield this compound esters directly. researchgate.netdigitellinc.com This approach can be beneficial in circumventing some of the challenges associated with the direct use of citric acid, such as catalyst stability and side reactions. researchgate.netresearchgate.net

The efficiency and selectivity of the dehydration-hydrogenation of citric acid and its esters are highly dependent on the catalytic system employed. Significant research has been dedicated to developing robust and effective catalysts for this transformation.

H-Beta Zeolite and Pd/C Catalysts: Another well-studied catalytic system combines a solid acid, H-Beta zeolite, with a palladium on carbon (Pd/C) hydrogenation catalyst. rsc.orgresearchgate.net This combination has achieved high yields of tricarballylic acid (up to 85%) under relatively mild conditions in water as a green solvent. rsc.orgresearchgate.net However, a significant drawback of this system is the leaching of aluminum from the zeolite framework caused by the acidic reaction environment, which leads to a loss of catalytic activity over time. rsc.orgdigitellinc.com

Strategies for Mitigating Undesired Decarboxylation Side Reactions: A primary challenge in the synthesis of tricarballylic acid from citric acid is the occurrence of undesired side reactions, most notably decarboxylation. researchgate.net This process, where a carboxyl group is lost as carbon dioxide, leads to the formation of byproducts such as methylsuccinic acid. researchgate.netlivescience.io

One effective strategy to minimize decarboxylation is to perform the esterification of citric acid prior to the dehydration-hydrogenation steps. researchgate.netresearchgate.net By converting the carboxylic acid groups to esters, the propensity for decarboxylation is significantly reduced. The subsequent dehydration-hydrogenation of the resulting citrate esters to this compound esters proceeds with higher selectivity. researchgate.net

The development of bifunctional catalysts, such as Pd/Nb₂O₅.nH₂O, where the acidic and hydrogenation sites are in close proximity, also helps to suppress decarboxylation. livescience.io This intimate contact is believed to facilitate the rapid hydrogenation of the aconitic acid intermediate before it can undergo decarboxylation. livescience.io

| Catalyst System | Precursor | Product | Yield | Key Findings |

| Pd/Nb₂O₅.nH₂O | Citric Acid | Tricarballylic Acid | >90% digitellinc.comresearchgate.net | High stability and reusability of the catalyst. digitellinc.com |

| Pd/Nb₂O₅.nH₂O | Citrate Esters | This compound Esters | Up to 93% digitellinc.comresearchgate.net | Effective for a variety of citrate esters. digitellinc.com |

| H-Beta Zeolite + Pd/C | Citric Acid | Tricarballylic Acid | Up to 85% rsc.orgresearchgate.net | Suffers from catalyst deactivation due to aluminum leaching. rsc.orgdigitellinc.com |

Catalytic Systems in this compound Ester Synthesis (e.g., Bifunctional Pd/Nb₂O₅.nH₂O Catalysts, H-Beta Zeolite, Pd/C Catalysts)

Biocatalytic and Fermentative Production Approaches

While chemical synthesis routes are well-established, there is growing interest in biocatalytic and fermentative methods for producing this compound. These approaches offer the potential for more sustainable and environmentally friendly production processes. Research in this area is ongoing, with a focus on engineering microorganisms to produce tricarballylic acid directly from simple sugars or other renewable feedstocks.

Synthesis of this compound Derivatives

The primary derivatives of tricarballylic acid are its esters, known as tricarballylates. These are typically synthesized through the esterification of tricarballylic acid with various alcohols. rsc.org The choice of alcohol determines the properties of the resulting this compound ester, allowing for the tuning of its characteristics for specific applications, such as its use as a plasticizer in polymers. researchgate.net

Phosphocitrate (B1208610) Analogues and their Synthesis

Phosphocitrate is a naturally occurring inhibitor of calcification. The synthesis of structural analogues based on the this compound framework aims to produce compounds with similar or enhanced inhibitory properties and improved enzymatic stability. utas.edu.au

N-Phospho-2-amino this compound (PAT) is a phosphoramidate (B1195095) analogue of phosphocitrate. Its synthesis involves a two-stage process. utas.edu.au The first stage requires the preparation of a specific precursor, trimethyl 2-amino this compound. utas.edu.au In the second stage, this amino ester precursor is coupled with 2-cyanoethyl phosphate. The final step is an alkaline hydrolysis to yield the PAT molecule. utas.edu.au The synthesis of PAT has been explored through various routes, with this method proving to be successful. utas.edu.au

| Parameter | Details | References |

| Starting Material | Trimethyl 2-amino this compound | utas.edu.au |

| Key Reagent | 2-Cyanoethyl phosphate | utas.edu.au |

| Final Step | Alkaline Hydrolysis | utas.edu.au |

N-Sulfo-2-amino this compound (SAT) is a sulfamate (B1201201) analogue of phosphocitrate. nih.gov The synthesis is achieved by sulfonating 2-amino this compound using a pyridine-sulfur trioxide complex. utas.edu.aunih.gov The resulting product, SAT, is then purified using methods such as selective precipitation and various chromatographic techniques. nih.gov This synthetic route has also been adapted to produce radiolabelled versions, such as [³⁵S]-labelled SAT for use in pharmacokinetic studies, by first reacting chloro-[³⁵S]-sulphonic acid with pyridine (B92270) to form pyridine-[³⁵S]-sulphur trioxide. researchgate.net

| Parameter | Details | References |

| Starting Material | 2-Amino this compound | utas.edu.aunih.gov |

| Key Reagent | Pyridine-sulfur trioxide | utas.edu.aunih.gov |

| Purification | Selective precipitation, Chromatography | nih.gov |

N-Phospho-2-amino this compound (PAT) Synthesis

Alkylated Methyl Tri- and Tetracarboxylate Derivatives

Alkylated methyl tri- and tetracarboxylate derivatives are valuable polyfunctional structures that can serve as building blocks in organic synthesis. lookchem.com A one-pot synthesis method has been developed for these compounds using nitroalkanes. The reaction involves the conjugate addition of a nitronate (derived from a nitroalkane and a base like DBU) to trimethyl trans-aconitate in a solvent such as acetonitrile. lookchem.comresearchgate.net This is followed by a base-induced elimination of nitrous acid to yield the alkylated derivative. lookchem.com

An alternative one-pot approach starts with the reaction of methyl nitroacetate (B1208598) with dimethyl maleate, followed by the addition of a different nitroalkane in the same reaction vessel to produce the final products. lookchem.comresearchgate.net These synthesis strategies allow for the introduction of various functionalities, including ketone and hydroxyl groups, depending on the choice of the starting nitroalkane. lookchem.com

| Parameter | Details | References |

| Primary Reactants | Nitroalkanes and Trimethyl trans-aconitate | lookchem.comresearchgate.net |

| Alternative Reactants | Methyl nitroacetate, Dimethyl maleate, and Nitroalkanes | lookchem.comresearchgate.net |

| Base/Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | lookchem.com |

| Solvent | Acetonitrile | lookchem.com |

| Key Steps | Conjugate addition, Base-induced nitrous acid elimination | lookchem.com |

Poly(diol-tricarballylate) Pre-polymer and Elastomer Synthesis

Tricarballylic acid is utilized as a monomer to create a family of biodegradable and biocompatible polyesters known as poly(diol-tricarballylate)s (PDT). These materials can be formulated as thermoset or photo-cross-linked elastomers, making them suitable for applications in tissue engineering and drug delivery. researchgate.netnih.gov

The initial step in creating PDT elastomers is the synthesis of a pre-polymer through a polycondensation reaction between tricarballylic acid and an alkylene diol. researchgate.netnih.gov A range of aliphatic diols with varying chain lengths (from C6 to C12), such as 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol, can be used. nih.govrsc.org The reaction is typically carried out at elevated temperatures, for instance at 140°C, sometimes under vacuum to facilitate the removal of water formed during the condensation. nih.govwalshmedicalmedia.commdpi.com This process yields low-molecular-weight, viscous liquid pre-polymers. researchgate.net The properties of the final elastomer can be controlled by the choice of the diol. nih.gov

| Parameter | Details | References |

| Monomer 1 | Tricarballylic acid | researchgate.netnih.govmdpi.com |

| Monomer 2 | Alkylene diols (e.g., 1,8-octanediol, 1,10-decanediol) | researchgate.netnih.govrsc.org |

| Reaction Type | Polycondensation | researchgate.netnih.govwalshmedicalmedia.com |

| Typical Temperature | 140°C | nih.govwalshmedicalmedia.com |

| Product | Low-molecular-weight liquid pre-polymer | researchgate.net |

To render the PDT pre-polymers photo-cross-linkable, they undergo an acrylation reaction. researchgate.netnih.gov This involves reacting the hydroxyl-terminated pre-polymer with acryloyl chloride. rsc.orgresearchgate.net The reaction is often performed in a solvent like acetone (B3395972) and may use a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and an acid scavenger like triethylamine (B128534) (TEA). mdpi.comresearchgate.net The process is typically conducted at a low temperature (e.g., 0°C) to control reactivity. mdpi.com This functionalization introduces acrylate (B77674) groups onto the polymer backbone. researchgate.net The resulting acrylated poly(diol-tricarballylate) (APDT) can then be cross-linked into a solid elastomer by exposing it to visible or UV light in the presence of a suitable photoinitiator, such as camphorquinone (B77051) or 2,2-dimethoxy-2-phenylacetophenone. researchgate.netnih.govmdpi.comresearchgate.net The mechanical properties and degradation characteristics of the final elastomer can be fine-tuned by controlling the degree of acrylation. researchgate.netnih.gov

| Parameter | Details | References |

| Starting Material | Poly(diol-tricarballylate) pre-polymer | researchgate.netnih.gov |

| Acrylating Agent | Acryloyl chloride | rsc.orgresearchgate.net |

| Catalyst / Reagents | 4-dimethylaminopyridine (DMAP), Triethylamine (TEA) | mdpi.comresearchgate.net |

| Cross-linking Method | Photo-curing (Visible or UV light) | researchgate.netmdpi.com |

| Photoinitiator | Camphorquinone, 2,2-dimethoxy-2-phenylacetophenone | researchgate.netmdpi.com |

Thermal Cross-Linking Techniques

Thermal cross-linking represents a significant technique for creating robust, thermoset biodegradable elastomers from this compound precursors. nih.gov This method typically involves a polycondensation reaction between tricarballylic acid and various aliphatic diols, such as those with chain lengths from C6 to C12. nih.gov The synthesis process is generally staged, beginning with the formation of prepolymers at elevated temperatures, followed by a curing phase to complete the cross-linking process. nih.gov

A common procedure involves synthesizing poly(diol-co-tricarballylate) (PDT) prepolymers by reacting the monomers at approximately 140°C for a short duration, for instance, 20 minutes. nih.gov Following this initial phase, the prepolymers are purified, molded, and then subjected to a prolonged curing period at a slightly lower temperature, such as 120°C for 18 hours under vacuum, to finalize the cross-linked elastomeric structure. nih.gov The reaction temperature and duration are critical parameters; excessive heat or time during the prepolymer synthesis can lead to extensive premature thermal cross-linking, resulting in a rubbery, less processable material. mdpi.com The mechanical properties and sol content of the final PDT elastomers are tunable and depend on factors like the cross-linking density and the number of methylene (B1212753) groups in the aliphatic diol chain. nih.gov

Table 1: Synthesis Conditions for Thermally Cross-Linked Poly(diol-co-tricarballylate) Elastomers

| Stage | Temperature | Duration | Atmosphere | Purpose | Reference |

|---|---|---|---|---|---|

| Prepolymer Synthesis | 140°C | 20 min | Inert (Argon) | Formation of poly(diol-co-tricarballylate) prepolymer | nih.gov, mdpi.com |

Advanced Synthetic Strategies and Reaction Mechanisms

Advanced synthetic strategies for producing this compound and its parent compound, tricarballylic acid, increasingly focus on efficiency, sustainability, and selectivity. Modern approaches aim to overcome challenges associated with traditional multi-step syntheses, such as undesired side reactions and catalyst instability. Key developments include one-pot sequential reactions that combine multiple transformations in a single vessel and careful consideration of stereochemical outcomes, particularly when synthesizing complex chiral derivatives.

One-Pot Sequential Synthesis Approaches

One-pot sequential synthesis has emerged as a highly efficient route for producing tricarballylic acid and its esters directly from citric acid, an abundant biorenewable feedstock. researcher.lifekuleuven.beresearchgate.net This strategy typically involves a sequential dehydration-hydrogenation process. uantwerpen.be In the first step, citric acid is dehydrated to form aconitic acid, which is then subsequently hydrogenated to yield the desired tricarballylic acid. researchgate.netuantwerpen.be A significant challenge in this process is preventing the undesired decarboxylation of the aconitic acid intermediate, which leads to byproducts like methylsuccinic acid. researchgate.netlivescience.io

Two primary catalytic systems have been investigated for this one-pot process:

Two-Catalyst System: This approach utilizes a combination of a solid acid catalyst, such as H-Beta zeolite, for the dehydration step and a hydrogenation catalyst like Palladium on carbon (Pd/C). kuleuven.beresearchgate.net Using water as a green solvent, this system has achieved yields of tricarballylic acid up to 85%. kuleuven.beresearchgate.net However, a major drawback is the corrosive nature of citric acid, which causes aluminum to leach from the zeolite framework, leading to a loss of acid sites and diminished catalytic activity upon recycling. researchgate.netuantwerpen.belivescience.io

Bifunctional Catalyst System: To overcome the stability issues of zeolites, bifunctional catalysts based on niobic acid (Nb₂O₅·nH₂O) have been developed. uantwerpen.belivescience.io These materials, such as Pd supported on Nb₂O₅·nH₂O, provide both the acid sites for dehydration and the metal sites for hydrogenation in close proximity on a single, stable support. livescience.io This close intimacy of catalytic sites enhances selectivity towards tricarballylic acid by rapidly hydrogenating the aconitic acid intermediate, thereby suppressing the competing decarboxylation reaction. livescience.io Using a 0.6 wt% Pd/Nb₂O₅·nH₂O catalyst in water, yields of tricarballylic acid greater than 90% have been reported over multiple runs. uantwerpen.belivescience.io

An alternative one-pot strategy involves the esterification of citric acid prior to the dehydration-hydrogenation sequence. researchgate.net This method, which converts citrate esters to this compound esters, effectively circumvents the decarboxylation side reaction and has achieved high yields of up to 93% using a bifunctional 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst in an organic solvent. researcher.liferesearchgate.net

Table 2: Comparison of One-Pot Synthesis Approaches for this compound Precursors

| Approach | Reactant | Catalyst System | Solvent | Product | Yield | Key Finding | Reference(s) |

|---|---|---|---|---|---|---|---|

| Two-Catalyst | Citric Acid | H-Beta Zeolite + Pd/C | Water | Tricarballylic Acid | ~85% | Suffers from catalyst deactivation due to Al leaching from zeolite. | kuleuven.be, livescience.io, researchgate.net |

| Bifunctional Catalyst | Citric Acid | Pd/Nb₂O₅·nH₂O | Water | Tricarballylic Acid | >90% | Catalyst is stable, reusable, and provides high yields. | uantwerpen.be, livescience.io |

Stereochemical Considerations in this compound Synthesis

While tricarballylic acid itself is achiral, its derivatives often contain one or more stereogenic centers, making stereochemical control a critical consideration in their synthesis. The spatial arrangement of substituents on the this compound backbone can be crucial, particularly when these derivatives are intended for use in biologically active compounds or complex polymers.

The synthesis of substituted this compound derivatives can lead to the formation of diastereomers, which requires precise analytical methods for characterization and separation. researchgate.net For instance, in the synthesis of derivatives from 2-(carboxymethyl)succinic anhydride, a compound structurally related to a tricarballylic acid anhydride, the reaction with a chiral amine like (R)-(α)-methylbenzylamine results in a diastereomeric mixture of succinimides. researchgate.net The configuration of these diastereomers can be deduced by analyzing the relative chemical shifts in their ¹H NMR spectra. researchgate.net

The synthesis of specific analogues, such as N-phospho-2-amino this compound (PAT) and N-sulpho-2-amino this compound (SAT), highlights the importance of building upon the this compound framework to create new chiral molecules. utas.edu.au These syntheses involve multiple steps, including the preparation of a trimethyl 2-amino this compound precursor and subsequent coupling reactions. utas.edu.au Verifying the structure and stereochemistry of such complex final products relies heavily on spectroscopic techniques, including ¹H and ¹³C NMR. researchgate.net Therefore, while the initial synthesis of the parent acid is straightforward, the subsequent elaboration into stereochemically defined derivatives demands careful methodological choices and rigorous characterization. researchgate.net

Biochemical Pathways and Metabolism of Tricarballylate

Microbial Biotransformation and Production of Tricarballylate

The formation of this compound in biological systems is largely a result of microbial action on its precursor, trans-aconitate. This process is particularly prominent in the rumen, an environment rich in diverse microbial populations.

Conversion of Trans-Aconitate to this compound by Rumen Microorganisms

Rumen microorganisms readily ferment trans-aconitate, a compound that can be found in high concentrations in certain types of forage. cambridge.orgasm.org A significant portion of this fermentation process involves the reduction of trans-aconitate to this compound. cambridge.orgasm.org In vitro studies with mixed rumen microorganisms have demonstrated that a substantial percentage of trans-aconitate is converted to this compound. cambridge.orgasm.org This conversion is a simple reduction reaction. cambridge.org The diet of the host animal does not appear to significantly influence the rate of this conversion. cambridge.org Once produced, this compound is fermented at a slow rate by the mixed rumen bacteria, which can lead to its accumulation in the rumen. cambridge.orgasm.org

Role of Specific Bacterial Species in this compound Production

Among the diverse microbial inhabitants of the rumen, the bacterium Selenomonas ruminantium has been identified as a primary producer of this compound. cambridge.orgasm.orgnih.gov This crescent-shaped organism actively reduces trans-aconitate to this compound. nih.govasm.org When provided with an energy source like glucose, S. ruminantium efficiently carries out this conversion. asm.orgasm.org Other predominant rumen bacteria, such as Bacteroides ruminicola, Butyrivibrio fibrisolvens, and Megasphaera elsdenii, produce little to no this compound. nih.gov Wolinella succinogenes has been shown to produce some this compound. nih.gov

The yield of this compound from trans-aconitate can be influenced by various environmental factors within the rumen. cambridge.orgnih.govcambridge.org For instance, the presence of substances that inhibit methane (B114726) production, such as chloroform (B151607) and nitrate (B79036), has been shown to increase the conversion of trans-aconitate to this compound. cambridge.orgnih.govcambridge.org In one study, when mixed rumen microorganisms were incubated with trans-aconitate, 64% was converted to this compound. nih.govcambridge.org However, with the addition of chloroform or nitrate, the yield increased to 82% and 75%, respectively. nih.govcambridge.org The pH of the rumen environment is another critical factor that can affect microbial growth, enzyme activity, and fermentation patterns, which in turn can influence this compound production. researchgate.net

Selenomonas ruminantium as a Primary Producer

This compound Production by Intestinal Bacteria (e.g., E. coli)

While the rumen is a primary site for this compound production, intestinal bacteria can also synthesize this compound. healthmatters.iohealthmatters.io Escherichia coli is known to produce this compound from the metabolism of simple carbohydrates or food-derived compounds like cis-aconitate, isocitrate, and citrate (B86180). healthmatters.io An overgrowth of certain intestinal bacteria can lead to elevated levels of this compound. healthmatters.io

Bacterial Catabolism of this compound as a Carbon and Energy Source

Some bacteria possess the metabolic machinery to utilize this compound as a source of carbon and energy. nih.gov Salmonella enterica is one such bacterium that can grow on this compound. nih.govasm.org The catabolism of this compound in S. enterica involves a set of genes known as the this compound utilization (tcu) genes, specifically tcuA, tcuB, and tcuC, which are organized in an operon, and a regulatory gene, tcuR. nih.gov

The proposed model for this compound catabolism in S. enterica begins with the transport of this compound into the cell by the TcuC protein, an integral membrane protein. nih.govresearchgate.net Inside the cell, the enzyme TcuA, a flavoprotein, oxidizes this compound to cis-aconitate. asm.orgresearchgate.net This cis-aconitate can then enter the Krebs cycle to be further metabolized. nih.govasm.org The TcuB protein is thought to work in conjunction with TcuA. nih.gov

This compound Utilization (tcu) Gene Cluster Research in Salmonella enterica

The ability of Salmonella enterica to use this compound as a sole source of carbon and energy is conferred by the this compound utilization (tcu) gene cluster. nih.gov This cluster is composed of two distinct transcriptional units: tcuR and the tcuABC operon. researchgate.netresearcher.life These genes are notably absent in the chromosome of Escherichia coli K-12. nih.gov

tcuR Regulation

The tcuR gene is situated immediately upstream of the tcuABC operon and is transcribed independently, though in the same direction. nih.govasm.org It encodes a putative LysR-type transcriptional regulator (LTTR) protein, TcuR, which is essential for the expression of the tcuABC operon. nih.govnih.gov The expression of the tcuABC operon is activated by TcuR in the presence of this compound, which acts as a co-inducer. nih.govasm.org

Interestingly, the expression of tcuR itself does not appear to be autoregulated by TcuR and remains relatively constant under various conditions. nih.gov However, the expression of the tcuABC operon is negatively influenced by the cAMP receptor protein (Crp), with significantly higher expression observed in crp or adenylate cyclase (cya) mutant strains. nih.govsigmaaldrich.com Studies using structural analogs of this compound have indicated that the co-inducer binding site of TcuR is selective, showing restricted binding of molecules containing a hydroxyl group. nih.govsigmaaldrich.com

tcuABC Operon Structure and Function

The tcuABC operon consists of three genes—tcuA, tcuB, and tcuC—that are transcribed together as a single unit. nih.govresearchgate.net All three genes are indispensable for the growth of S. enterica on this compound. asm.orgasm.orgnih.gov The functions of the proteins encoded by this operon are crucial for the transport and initial catabolism of this compound. nih.gov While the TcuABC proteins are sufficient for this compound catabolism, the synthesis of functional TcuA and TcuB proteins also relies on iron-sulfur cluster assembly systems and the biosynthesis of heme and FAD. asm.org

| Gene | Encoded Protein | Proposed Function |

| tcuA | TcuA | FAD-dependent this compound dehydrogenase; oxidizes this compound to cis-aconitate. nih.govasm.orgnih.gov |

| tcuB | TcuB | Membrane-anchored electron shuttle protein containing Fe-S clusters; reoxidizes FADH₂ in TcuA. nih.govnih.gov |

| tcuC | TcuC | Integral membrane transporter protein for this compound and citrate. nih.govasm.orgnih.gov |

This compound Catabolic Pathway in Salmonella enterica

The catabolism of this compound in S. enterica is a multi-step process initiated by its transport into the cell, followed by an oxidation reaction that converts it into a metabolite that can enter the central metabolic pathways. nih.gov

Transport of this compound by TcuC Protein

The first step in this compound utilization is its transport across the cell membrane, a function carried out by the TcuC protein. nih.govasm.org TcuC is an integral membrane protein, predicted to have 12 transmembrane helices, that functions as a transporter for both this compound and its analog, citrate. nih.govnih.gov The essential role of TcuC in this compound uptake is demonstrated by the inability of S. enterica strains with a mutated tcuC gene to grow on this compound. nih.gov While the expression of tcuC alone can enable E. coli to grow on citrate, it is not sufficient to support growth on this compound, indicating the necessity of the other tcu gene products for its catabolism. nih.govacs.org

Oxidation of this compound to cis-Aconitate by the Flavoprotein TcuA

Once inside the cell, this compound is oxidized to cis-aconitate by the TcuA protein. researchgate.netresearcher.lifeasm.orgasm.orgnih.govnih.govasm.org TcuA is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. researchgate.netasm.org This enzymatic conversion is a critical step, as it transforms this compound into an intermediate of the tricarboxylic acid (TCA) cycle. asm.orgnih.gov Biochemical analyses have determined the kinetic parameters for the TcuA-catalyzed reaction, with an apparent K_m for this compound of 3.8 ± 0.4 mM and a V_max of 7.9 ± 0.3 mM min⁻¹. researchgate.netresearcher.lifeasm.orgasm.orgnih.gov The optimal conditions for TcuA activity have been measured at a pH of 7.5 and a temperature of 30°C. researchgate.netresearcher.lifeasm.orgasm.org

| Kinetic Parameter | Value |

| Apparent K_m for this compound | 3.8 ± 0.4 mM researchgate.netresearcher.lifeasm.orgasm.orgnih.gov |

| V_max | 7.9 ± 0.3 mM min⁻¹ researchgate.netresearcher.lifeasm.orgasm.orgnih.gov |

| Turnover number (k_cat) | 6.7 x 10⁻² s⁻¹ researchgate.netresearcher.lifeasm.orgasm.orgnih.gov |

| Catalytic efficiency (k_cat/K_m) | 17.8 M⁻¹ s⁻¹ researchgate.netresearcher.lifeasm.orgasm.orgnih.gov |

| Optimal pH | 7.5 researchgate.netresearcher.lifeasm.orgasm.org |

| Optimal Temperature | 30°C researchgate.netresearcher.lifeasm.orgasm.org |

Electron Recycling and the Role of TcuB as an Electron Shuttle

The oxidation of this compound by TcuA involves the reduction of its FAD cofactor to FADH₂. researchgate.net For TcuA to continue its catalytic activity, the FADH₂ must be reoxidized back to FAD. This crucial electron recycling step is mediated by the TcuB protein. researchgate.netasm.orgnih.gov TcuB is believed to be a membrane-anchored protein containing two [4Fe-4S] clusters and heme. asm.orgnih.gov It functions as an electron shuttle, transferring electrons from the FADH₂ bound to TcuA, likely to the ubiquinone pool in the cell membrane. asm.orgnih.gov The proper assembly and function of the iron-sulfur clusters in TcuB are themselves dependent on cellular machinery such as the ApbC protein. asm.orgnih.gov

Integration into the Tricarboxylic Acid (TCA) Cycle

The catabolism of this compound in certain bacteria, such as Salmonella enterica, is directly linked to the central metabolic pathway of the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. nih.gov The entry point into this cycle is facilitated by the enzymatic conversion of this compound into a direct TCA cycle intermediate.

The initial step in this pathway is the oxidation of this compound to cis-aconitate. researchgate.netasm.org This reaction is catalyzed by the FAD-dependent enzyme this compound Dehydrogenase (TcuA). nih.gov The product, cis-aconitate, is a key metabolite within the TCA cycle. nih.gov Once formed, cis-aconitate is hydrated by aconitase enzymes (AcnA and AcnB) to form isocitrate. researchgate.net Isocitrate is then further metabolized through the subsequent steps of the TCA cycle, allowing the organism to utilize this compound as a source of carbon and energy. nih.gov Genetic studies have confirmed this integration, showing that bacterial mutants lacking a functional isocitrate dehydrogenase are unable to grow on this compound as the sole carbon source. nih.gov This metabolic linkage underscores a direct pathway for feeding a xenobiotic compound into the core energy-generating machinery of the cell. nih.govresearchgate.net

Role of [4Fe-4S] Clusters in TcuB Function

The function of the TcuA enzyme is critically dependent on the recycling of its FAD cofactor, a role performed by the TcuB protein. asm.orgresearchgate.net TcuB is a membrane-bound electron transfer protein that contains two [4Fe-4S] clusters and a heme group. asm.orgasm.org These iron-sulfur clusters are essential for the protein's function, which is to accept electrons from the reduced FADH₂ on TcuA and transfer them to electron acceptors within the cell membrane, such as the quinone pool. researchgate.netresearchgate.net

The [4Fe-4S] clusters act as electron-shuttling conduits, facilitating the redox reactions necessary to regenerate the oxidized FAD⁺ required by TcuA for subsequent rounds of this compound oxidation. researchgate.net The assembly and insertion of these clusters into the TcuB protein are vital for its activity. asm.org Studies in S. enterica have shown that proteins involved in [Fe-S] cluster biosynthesis, such as ApbC and IscU, are required for the maturation of TcuB. asm.orglsu.edu A mutation in the apbC gene, for instance, results in a 100-fold decrease in TcuB activity, rendering the cell unable to grow on this compound. asm.orgasm.org This demonstrates that the [4Fe-4S] clusters are not merely structural components but are the functional core of TcuB's electron transfer capability, making them indispensable for the entire this compound catabolic pathway. researchgate.netasm.org

This compound Metabolism in Other Bacterial Species (e.g., Acinetobacter baylyi, Pseudomonas sp., Acidaminococcus fermentans)

While Salmonella provides a well-studied model, the metabolism of this compound and related compounds varies among different bacterial species, reflecting diverse environmental adaptations.

Acinetobacter baylyi The soil bacterium Acinetobacter baylyi ADP1 possesses a pathway for this compound consumption with notable differences from S. enterica. nih.govasm.org It has homologous genes for the core metabolic enzymes, tcuA and tcuB. nih.gov However, the genetic organization is distinct; the tcuA and tcuB genes are clustered together, but the transporter gene, tcuC, is located elsewhere on the chromosome and is co-transcribed with a gene named pacI. nih.govresearchgate.net The pacI gene encodes a periplasmic aconitate isomerase, which converts trans-aconitate to cis-aconitate. researchgate.netnih.gov This arrangement suggests an intricate regulatory system, controlled by two regulators (TcuR and TclR), designed to manage the transport and metabolism of multiple plant-derived tricarboxylic acids, including both this compound and aconitate. nih.govresearchgate.net

Pseudomonas sp. Various fluorescent pseudomonads have been identified that can utilize this compound as a growth substrate. nih.gov Early studies showed that cells grown on this compound were simultaneously adapted to oxidize other tricarboxylic acids, indicating a broad-specificity induction system. researchgate.net The catabolic pathways in these organisms rely on the enzymes of the Krebs cycle. nih.gov Some species, like Pseudomonas sp. WU-0701, possess a periplasmic aconitate isomerase that facilitates the assimilation of trans-aconitate by converting it to the TCA cycle intermediate cis-aconitate. nih.govresearchgate.net

Acidaminococcus fermentans This anaerobic rumen bacterium plays a significant ecological role by metabolizing trans-aconitate, the precursor to this compound in ruminants. researchgate.netcambridge.org By oxidizing trans-aconitate, A. fermentans can decrease the accumulation of toxic this compound in the rumen environment. oup.com This species can utilize citrate and aconitate as energy sources through pathways distinct from the direct oxidation seen in Salmonella. nih.gov Evidence suggests that aconitate is catabolized via the glutaconyl-CoA decarboxylase pathway, highlighting a different metabolic strategy adapted to its specific anaerobic niche. nih.gov

Comparative Analysis of this compound Catabolism Across Prokaryotes

A comparative analysis of this compound catabolism reveals significant diversity in genetic organization, enzymatic machinery, and regulatory strategies across prokaryotes. This diversity reflects adaptation to different ecological niches and available substrates.

Genetic Organization: In Salmonella enterica, the genes for transport and catabolism (tcuABC) are organized in a single operon under the control of a single regulator (tcuR). asm.orgresearchgate.net In contrast, Acinetobacter baylyi displays a more complex arrangement where the catabolic genes (tcuAB) and the transporter gene (tcuC) are in separate operons, with tcuC being co-transcribed with an aconitate isomerase (pacI). asm.orgresearchgate.net This physical separation allows for more nuanced, independent regulation.

Enzymatic Pathways: The core catabolic module of TcuA (dehydrogenase) and TcuB (electron transfer protein) is conserved in bacteria like Salmonella and Acinetobacter that directly metabolize this compound. nih.govnih.gov However, other bacteria have evolved different approaches. Pseudomonas sp. and Acidaminococcus fermentans primarily focus on trans-aconitate, the environmental precursor to this compound. nih.govnih.gov They employ enzymes such as aconitate isomerase or components of the glutaconyl-CoA pathway to channel these compounds into central metabolism, effectively preventing the formation or accumulation of this compound. researchgate.netnih.gov

Regulatory Control: The regulatory circuitry in A. baylyi is more complex, involving two distinct LysR-type transcriptional regulators (TcuR and TclR) that respond to multiple effector molecules, including this compound and aconitates. researchgate.net This contrasts with the simpler system in Salmonella and indicates an adaptation in the soil bacterium to a wider variety of plant-derived carboxylic acids. nih.gov

Ecological Role: The metabolic capability is directly tied to the bacterium's lifestyle. For enteric bacteria like Salmonella and reptile-associated Campylobacter, the ability to use this compound may provide a competitive advantage within the host. oup.com For the soil bacterium A. baylyi, it represents a broad nutritional versatility. researchgate.net For the rumen anaerobe A. fermentans, the metabolism of trans-aconitate serves a detoxifying role within its ecosystem, preventing the buildup of a compound toxic to the host ruminant. cambridge.org

The following table provides a comparative summary of these pathways.

| Feature | Salmonella enterica | Acinetobacter baylyi | Pseudomonas sp. | Acidaminococcus fermentans |

| Primary Substrate(s) | This compound | This compound, trans-Aconitate | This compound, trans-Aconitate | trans-Aconitate, Citrate |

| Key Enzymes | TcuA, TcuB | TcuA, TcuB, PacI (Aconitate Isomerase) | Aconitate Isomerase, TCA cycle enzymes | Glutaconyl-CoA pathway enzymes |

| Genetic Organization | Single tcuRABC operon | Separate tcuAB and tcuC-pacI operons | Varied | Not fully elucidated in this context |

| Regulation | Single regulator (TcuR) | Dual regulators (TcuR, TclR) | Inducible system | Sodium-dependent transport |

| Metabolic Integration | Direct oxidation to cis-aconitate, enters TCA cycle | Direct oxidation and isomerization, enters TCA cycle | Isomerization to cis-aconitate, enters TCA cycle | Glutaconyl-CoA pathway |

| Ecological Niche | Enteric environments | Soil | Soil | Rumen (anaerobic) |

Enzymatic Studies and Biochemical Characterization of Tricarballylate Interacting Proteins

Aconitate Hydratase (Aconitase) Inhibition by Tricarballylate

This compound, a structural analog of citrate (B86180), is a known inhibitor of aconitate hydratase (also known as aconitase), a key enzyme in the citric acid cycle. cambridge.org This inhibition has significant implications for cellular metabolism.

Competitive Inhibition Kinetics and Inhibition Constant (K_I) Determination

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of aconitase. cambridge.org This means that this compound competes with the enzyme's natural substrate, citrate, for binding to the active site. cambridge.org In competitive inhibition, the inhibitor's presence increases the apparent Michaelis constant (K_m) of the enzyme for its substrate, while the maximum velocity (V_max) remains unchanged. cambridge.org

A key parameter that quantifies the potency of a competitive inhibitor is the inhibition constant (K_i). The K_i represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For this compound's inhibition of aconitase, the K_i value has been determined to be 0.52 mM. cambridge.orgmedchemexpress.comnih.gov This value is notably similar to the K_m of aconitase for its substrate, citrate, which is 0.30 mM, highlighting the structural similarity and competitive nature of the interaction. cambridge.org

Molecular Basis of Aconitase Interaction with this compound

The molecular basis for the interaction between aconitase and this compound lies in their structural similarities. This compound, like citrate, is a tricarboxylic acid. cambridge.org This structural mimicry allows it to fit into the active site of aconitase. However, unlike citrate, which has a hydroxyl group that is crucial for the isomerization reaction catalyzed by aconitase, this compound lacks this functional group. This difference prevents the catalytic conversion from occurring, effectively blocking the enzyme's function.

Studies have shown that the inhibition pattern of tricarboxylic acids like this compound depends on the substrate being used. researchgate.net this compound exhibits linear competitive inhibition when either citrate or isocitrate is the substrate. researchgate.net However, it acts as a noncompetitive inhibitor when cis-aconitate is the substrate. researchgate.net This suggests a kinetic mechanism involving an isomerization of the enzyme between two forms, one that preferentially binds to citrate and isocitrate, and another that interacts with cis-aconitate. researchgate.net

Effects on Citric Acid Cycle Activity in vitro

The inhibition of aconitase by this compound has a direct impact on the citric acid cycle. By blocking the conversion of citrate to isocitrate, this compound can lead to an accumulation of citrate and a reduction in the downstream products of the cycle.

In vitro studies using sheep liver slices and isolated rat liver cells have demonstrated the inhibitory effect of this compound on the citric acid cycle. cambridge.orgcambridge.org In sheep liver slices, increasing concentrations of this compound led to a decrease in the oxidation of [14C]acetate. cambridge.orgcambridge.org However, even at a relatively high concentration of 8 mM, acetate (B1210297) oxidation was still over 80% of the maximum. cambridge.orgcambridge.org

Isolated rat liver cells showed greater sensitivity to this compound. cambridge.orgcambridge.org A concentration as low as 0.5 mM resulted in a 30% inhibition of citric acid cycle activity. cambridge.orgcambridge.org These findings confirm that this compound can disrupt the normal functioning of the citric acid cycle in vitro. cambridge.orgcambridge.orgscispace.com

This compound Dehydrogenase (TcuA) Characterization

While this compound is an inhibitor of a key metabolic enzyme in some organisms, certain bacteria, such as Salmonella enterica, can utilize it as a carbon and energy source. researchgate.netnih.govresearcher.life This metabolic capability is due to a specific enzymatic pathway, with this compound dehydrogenase (TcuA) being a central enzyme. researchgate.netnih.govresearcher.life TcuA is an FAD-dependent enzyme that catalyzes the oxidation of this compound to cis-aconitate, which can then enter the citric acid cycle. researchgate.netnih.govnih.gov

Enzyme Kinetics and Parameters (K_m, V_max, k_cat, k_cat/K_m)

The catalytic efficiency and substrate affinity of TcuA from Salmonella enterica have been characterized through detailed kinetic studies. The apparent Michaelis constant (K_m) for this compound was determined to be 3.8 ± 0.4 mM, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. researchgate.netnih.govnih.gov The maximum velocity (V_max) of the reaction was found to be 7.9 ± 0.3 µM min⁻¹. nih.govasm.org

The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per second, was calculated to be 6.7 x 10⁻² s⁻¹. researchgate.netnih.govnih.gov The catalytic efficiency of an enzyme is often expressed as the k_cat/K_m ratio. For TcuA, this value is 17.8 M⁻¹ s⁻¹, providing a measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. researchgate.netnih.govnih.gov

**Table 1: Kinetic Parameters of this compound Dehydrogenase (TcuA) from *Salmonella enterica***

| Parameter | Value |

|---|---|

| K_m | 3.8 ± 0.4 mM |

| V_max | 7.9 ± 0.3 µM min⁻¹ |

| k_cat | 6.7 x 10⁻² s⁻¹ |

| k_cat/K_m | 17.8 M⁻¹ s⁻¹ |

Optimal Activity Conditions (pH, Temperature)

The activity of TcuA is influenced by environmental factors such as pH and temperature. The optimal pH for TcuA activity was found to be approximately 7.0 to 7.5. researchgate.netnih.govasm.org

The enzyme's optimal temperature for activity is 30°C. nih.govasm.org TcuA is relatively heat-labile, as it shows no detectable activity at 45°C, indicating that the enzyme is inactivated at this temperature. researchgate.netnih.govnih.govasm.org

Table 2: Optimal Conditions for this compound Dehydrogenase (TcuA) Activity

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 - 7.5 |

| Temperature | 30°C |

FAD-Dependence and Cofactor Analysis

The enzyme this compound dehydrogenase (TcuA) from Salmonella enterica is a critical component in the catabolism of this compound, converting it to cis-aconitate. nih.govnih.gov Biochemical analyses have definitively characterized TcuA as an FAD-dependent dehydrogenase. nih.gov Purified TcuA protein exhibits a distinct yellow color, a characteristic feature suggesting the presence of a flavin cofactor. nih.govasm.org

Spectroscopic analysis of TcuA revealed absorption maxima at 377 nm and 455 nm, which is diagnostic for a flavoprotein. nih.govresearchgate.net To identify the specific flavin cofactor, the protein was heat-denatured, and the released cofactor was analyzed. asm.org High-performance liquid chromatography (HPLC) analysis showed that the cofactor from TcuA had the same elution time as authentic FAD, and a different elution time from FMN. nih.govresearchgate.net Further confirmation was obtained through electrospray ionization mass spectrometry (ESIMS), where the mass spectrum of the flavin isolated from TcuA was identical to that of authentic FAD, showing a signal with an m/z of 784.8. nih.govresearchgate.net

Stoichiometric analysis determined that one mole of FAD is present per mole of the TcuA enzyme. nih.govnih.govresearchgate.net The enzyme demonstrates optimal activity at a pH of 7.5 and a temperature of 30°C, with inactivation occurring at 45°C. nih.govnih.govresearchgate.net

Table 1: Biochemical Properties of TcuA

| Property | Value/Description | Reference |

|---|---|---|

| Cofactor | Flavin Adenine (B156593) Dinucleotide (FAD) | nih.govresearchgate.net |

| Absorption Maxima | 377 nm and 455 nm | nih.govresearchgate.net |

| Stoichiometry | 1 mole of FAD per mole of TcuA | nih.govnih.govresearchgate.net |

| Optimal pH | 7.5 | nih.govnih.govresearchgate.net |

| Optimal Temperature | 30°C | nih.govnih.govresearchgate.net |

| Inactivation Temperature | 45°C | nih.govnih.govresearchgate.net |

Proposed Electron Transfer Mechanisms Involving TcuB

While TcuA catalyzes the oxidation of this compound, the regeneration of its FAD cofactor is essential for continuous catalytic cycles. nih.govresearchgate.net In vivo, this function is performed by the TcuB protein, which acts as an electron shuttle. nih.govnih.govresearcher.life TcuB is a membrane-associated protein hypothesized to reoxidize the FADH₂ produced during the TcuA-catalyzed reaction. nih.govasm.org

Biochemical characterization of TcuB from S. enterica has shown that it contains two [4Fe-4S] clusters and a heme group, which are critical for its function. nih.govasm.org Site-directed mutagenesis of the cysteine residues that are proposed to act as ligands for the iron-sulfur clusters resulted in a complete loss of TcuB function. nih.gov TcuB is proposed to transfer electrons from the FADH₂ in TcuA to electron acceptors within the cell membrane. nih.govthegoodscentscompany.com The ultimate acceptor of these electrons is likely the quinone pool, as evidenced by the inhibition of TcuB activity by 2,5-dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB), an inhibitor of ubiquinone oxidation. nih.gov

The proposed model for electron flow is from FADH₂ in TcuA, through the two [4Fe-4S] clusters of TcuB, to the TcuB heme group, and finally to the membrane's quinone pool. nih.govasm.org The involvement of TcuB dramatically enhances the catalytic efficiency of this compound oxidation. In the absence of TcuB, the Vmax of the TcuA reaction is significantly lower. nih.gov The addition of TcuB substantially increases the Vmax from 69 ± 2 to 8200 ± 470 nmol min⁻¹ mg⁻¹, while the Km of TcuA for this compound remains unaffected. nih.gov

Table 2: Kinetic Parameters of the TcuA Reaction

| Parameter | Value (in vitro, without TcuB) | Value (with TcuB) | Reference |

|---|---|---|---|

| Apparent Km (this compound) | 3.8 ± 0.4 mM | Unaffected | nih.govnih.govresearchgate.netnih.gov |

| Vmax | 7.9 ± 0.3 mM min⁻¹ | 8200 ± 470 nmol min⁻¹ mg⁻¹ | nih.govresearchgate.netnih.gov |

| kcat | 6.7 x 10⁻² s⁻¹ | - | nih.govresearchgate.net |

| kcat/Km | 17.8 M⁻¹ s⁻¹ | - | nih.govresearchgate.net |

Other Enzymes and Metabolic Pathways Influenced by this compound

Isocitrate Dehydrogenase Inhibition

This compound is known to interfere with central metabolic pathways, most notably the citric acid cycle. nih.gov Genetic and biochemical studies have identified isocitrate dehydrogenase (Icd) as a target of this compound inhibition. nih.govresearchgate.net When this compound accumulates within the cell, it can compromise growth by inhibiting Icd. asm.orgnih.gov This inhibition is thought to be competitive, given the structural similarity between this compound and the enzyme's natural substrate, isocitrate. oup.comambeed.cn In S. enterica, mutants with defects in the this compound catabolism pathway accumulate the compound, leading to growth inhibition that can be partially alleviated by overexpressing Icd. nih.gov This suggests that the toxic effect of this compound accumulation is, at least in part, due to the direct inhibition of isocitrate dehydrogenase, thereby disrupting the flux through the citric acid cycle. nih.govresearchgate.net

ATP-Citrate Lyase as a Substrate and Inhibitor

The interaction of this compound with ATP-citrate lyase (ACLY) is complex, as it functions as both a substrate and an inhibitor for this enzyme. nih.govaacrjournals.org ATP-citrate lyase is a key cytosolic enzyme that catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, providing the primary source of acetyl-CoA for fatty acid and cholesterol biosynthesis. aacrjournals.orgfrontiersin.org Studies have shown that this compound can be acted upon by ATP-citrate lyase. nih.gov At the same time, it serves as an inhibitor of the enzyme's normal function with citrate. nih.govcapes.gov.brresearchgate.net This dual role highlights the compound's ability to interfere with lipid metabolism by directly interacting with a crucial enzyme in the lipogenic pathway. nih.govmdpi.com

Molecular Interactions and Mechanistic Insights of Tricarballylate

Chelation Chemistry and Ligand Properties of Tricarballylate

Chelating agents are compounds that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. cd-bioparticles.netlibretexts.org this compound, with its three carboxylate groups, functions as a polydentate ligand capable of sequestering various metal ions. nih.gov

This compound is an effective chelating agent for divalent metal ions. medchemexpress.com Its toxicity in ruminants, a condition known as grass tetany, has been attributed in part to its ability to chelate magnesium (Mg²⁺), leading to an acute deficiency of this essential mineral. researchgate.netasm.org The three carboxylate groups of the this compound molecule can coordinate with metal ions like Mg²⁺, calcium (Ca²⁺), and zinc (Zn²⁺), forming stable complexes that can alter the bioavailability and transport of these ions. medchemexpress.com Studies have shown that dietary administration of tricarballylic acid in rats leads to increased urinary excretion and reduced retention of magnesium, calcium, and zinc. medchemexpress.com The formation of coordination polymers involving this compound and divalent metals like cadmium (Cd²⁺) and zinc (Zn²⁺) further demonstrates its versatile binding capabilities and the structural diversity of the resulting complexes. acs.org

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher value indicates a more stable complex. While specific log K values for many this compound complexes are not as widely compiled as those for citrate (B86180), studies consistently show that citrate forms more stable complexes with many divalent metal ions than this compound does. researchgate.netosti.gov This enhanced stability in citrate complexes is attributed to the participation of its α-hydroxyl group in the chelation, providing an additional coordination site that this compound lacks. uantwerpen.be

Comparative studies have been conducted to determine the formation constants for metal complexes of both citrate and this compound. researchgate.netosti.gov For instance, research involving various divalent metals like Manganese (Mn²⁺), Cadmium (Cd²⁺), Zinc (Zn²⁺), and Nickel (Ni²⁺) confirmed that citrate complexes are more stable than the corresponding this compound complexes. researchgate.netosti.gov The stability constant for the magnesium-tricarballylate complex has been noted as 115. scispace.com

| Metal Ion | Ligand | Stability Constant (log K) | Reference |

|---|---|---|---|

| Mg²⁺ | Isocitrate | 2.55 | researchgate.net |

| Mg²⁺ | This compound | 2.06 (Calculated from K=115) | scispace.com |

| Ca²⁺ | Citrate | 3.2 | fluidfertilizer.org |

| Zn²⁺ | Citrate | 4.9 | fluidfertilizer.org |

Note: The table presents available stability constants for this compound and related compounds to provide context. Direct comparisons are limited by variations in experimental conditions across different studies.

Interaction with Divalent Metal Ions (e.g., Magnesium, Calcium, Zinc)

This compound as a Bioisostere and Analog

A bioisostere is a compound resulting from the exchange of an atom or a group of atoms with another, broadly similar atom or group. This compound serves as a crucial bioisostere for understanding certain metabolic processes due to its structural relationship with key intermediates of the citric acid (TCA) cycle.

This compound is a close structural analog of both citrate and cis-aconitate. this compound is propane-1,2,3-tricarboxylic acid. nih.gov Citrate differs by having a hydroxyl (-OH) group at the central carbon (C2) position (2-hydroxypropane-1,2,3-tricarboxylic acid). uantwerpen.be Cis-aconitate is an unsaturated intermediate in the TCA cycle, formed by the dehydration of citrate. The critical distinction is that this compound lacks the hydroxyl group that is fundamental to the stereospecific enzymatic conversion of citrate. acs.org

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| This compound | Propane (B168953) | Three carboxyl groups (-COOH) |

| Citrate | Propane | Three carboxyl groups (-COOH) and one hydroxyl group (-OH) |

| Aconitate | Propene | Three carboxyl groups (-COOH) and a C=C double bond |

Due to its structural similarity to citrate, this compound acts as a competitive inhibitor of the enzyme aconitate hydratase (also known as aconitase). nih.gov This enzyme is responsible for the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle. nih.govelifesciences.org this compound binds to the active site of aconitase but cannot be acted upon by the enzyme because it lacks the necessary hydroxyl group for the dehydration-hydration reaction. The inhibitor constant (Ki) for this compound with aconitase has been determined to be 0.52 mM, a value similar to the enzyme's Michaelis-Menten constant (Km) for citrate, indicating a strong competitive interaction. nih.gov By inhibiting aconitase, this compound can disrupt the citric acid cycle, leading to a decrease in acetate (B1210297) oxidation. medchemexpress.comnih.gov There is also evidence that accumulated this compound can inhibit isocitrate dehydrogenase. researchgate.net This disruption of a central metabolic pathway underscores the potent biological effect of this molecular mimicry.

Structural Analogy to Citrate and Aconitate

Adsorption Phenomena of this compound

The interaction of this compound with solid surfaces is an important aspect of its chemistry, influencing its environmental fate and its application in materials science. Research shows that tricarballylic acids can adsorb to hard inorganic solids, including metals, to form a monolayer. google.com

Studies comparing the adsorption of this compound and citrate onto goethite (α-FeOOH), an iron oxide mineral, provide detailed insights into its surface interactions. acs.orgnih.govdiva-portal.org Both molecules adsorb to the goethite surface, primarily through their carboxylate groups. However, their adsorption behaviors diverge, particularly at higher pH levels. Citrate can form an inner-sphere complex at high pH that involves both its carboxylate and its α-hydroxyl groups. In contrast, this compound, lacking this hydroxyl group, does not form this type of inner-sphere complex at high pH. acs.orgnih.govdiva-portal.org This comparison highlights the critical role of the hydroxyl group in the surface complexation of citrate and explains the different adsorption characteristics of its structural analog, this compound. The preferential adsorption of citric acid over tricarballylic acid has also been observed on niobium oxide surfaces, where the hydroxyl group of citric acid strongly interacts with the catalyst surface. uantwerpen.be

Adsorption onto Mineral Surfaces (e.g., α-FeOOH/Goethite)

The interaction of this compound (also known as tricarballylic acid or propane-1,2,3-tricarboxylic acid) with mineral surfaces has been a subject of detailed spectroscopic study to understand its environmental fate and behavior. Goethite (α-FeOOH), a common and reactive iron hydroxide (B78521) found in soils and sediments, serves as a primary model surface for these investigations. diva-portal.orgdiva-portal.org

The adsorption of this compound onto goethite has been examined in aqueous suspensions. acs.orgnih.gov These studies are typically conducted under controlled laboratory conditions to isolate the specific interactions between the molecule and the mineral surface. For instance, a key study performed batch experiments to analyze the adsorption as a function of both pH and the total concentration of this compound. acs.orgnih.govacs.org The molecular structures of the resulting surface complexes were analyzed using advanced techniques like attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy, which provides insights into the bonding environment of the adsorbed molecules. acs.orgnih.gov

This compound is often studied in comparison with citric acid, a structurally similar molecule that possesses an additional α-hydroxyl group. diva-portal.orgnih.gov This comparative approach is crucial for elucidating the role of different functional groups in the adsorption mechanism. diva-portal.orgnih.gov The experiments reveal that this compound actively adsorbs to the goethite surface, forming distinct surface complexes. diva-portal.orgacs.org

Table 1: Experimental Conditions for this compound Adsorption Studies on Goethite

| Parameter | Condition | Source(s) |

|---|---|---|

| Mineral Surface | α-FeOOH (Goethite) | acs.orgnih.gov |

| Medium | Aqueous Suspension | acs.orgnih.gov |

| Ionic Strength | 0.1 M NaCl | acs.orgnih.govepfl.ch |

| Temperature | 25.0 °C | acs.orgnih.gov |

| Analytical Technique | ATR-FTIR Spectroscopy | acs.orgnih.govacs.org |

| Experimental Setup | Batch Experiments, Potentiometric Titration | acs.orgnih.gov |

Molecular Structures of Surface Complexes and Coordination Modes

Spectroscopic analysis reveals that this compound forms both inner-sphere and outer-sphere complexes upon adsorbing to the goethite surface. acs.orgresearchgate.net The distinction between these coordination modes is critical for understanding the stability and reactivity of the molecule at the mineral-water interface.

Outer-Sphere Complexes: In this mode, the this compound ion is separated from the goethite surface by at least one layer of water molecules. Its hydration shell remains largely intact, and the interaction is primarily electrostatic. diva-portal.org At a high pH of 8.9, the infrared spectrum of adsorbed this compound is nearly identical to its spectrum in solution, which is strong evidence for the formation of an outer-sphere complex. diva-portal.org

Inner-Sphere Complexes: This mode involves a direct bond between the this compound molecule and the iron atoms on the goethite surface, with no intervening water molecules. This type of coordination results in a more significant perturbation of the molecule's vibrational modes, which can be detected by FTIR spectroscopy. diva-portal.org For this compound, inner-sphere complexation occurs primarily at lower pH values and involves the carboxylate functional groups coordinating directly with the surface. diva-portal.orgacs.org

A significant finding is the difference in coordination behavior between this compound and citrate, particularly at high pH. acs.orgnih.gov Citrate can form an inner-sphere complex at high pH through the involvement of its α-hydroxyl group. acs.orgnih.gov this compound, lacking this hydroxyl group, does not form an inner-sphere surface complex at high pH values. acs.orgnih.govresearchgate.net This comparison underscores that inner-sphere complexation for pure carboxylates like this compound is suppressed at high pH. diva-portal.orgacs.orgresearchgate.net

Table 2: Comparison of Surface Complex Coordination on Goethite

| Compound | pH Range | Dominant Coordination Mode(s) | Key Functional Group(s) Involved | Source(s) |

|---|---|---|---|---|

| This compound | Low to Circumneutral | Inner-Sphere & Outer-Sphere | Carboxylate groups | diva-portal.orgacs.org |

| High | Outer-Sphere | Carboxylate groups (electrostatic) | diva-portal.orgacs.orgnih.gov | |

| Citrate | Low to Circumneutral | Inner-Sphere & Outer-Sphere | Carboxylate groups | acs.orgnih.gov |

| High | Inner-Sphere | Carboxylate and α-hydroxyl groups | acs.orgnih.govresearchgate.net |

pH-Dependent Adsorption Behavior

The adsorption of this compound onto goethite is strongly dependent on the pH of the surrounding solution. diva-portal.orgacs.org The pH influences both the surface charge of the goethite mineral and the speciation (protonation state) of the this compound molecule, which in turn dictates the nature and strength of the adsorption.

At low pH, below the point of zero charge of goethite (around 9.4), the mineral surface is positively charged, promoting the adsorption of anionic carboxylates like this compound. diva-portal.org In this acidic to circumneutral pH range, this compound forms inner-sphere complexes where its carboxylate groups bind directly to the iron centers on the goethite surface. diva-portal.orgacs.org

As the pH increases, the goethite surface becomes less positive (and eventually negative), and the this compound molecule becomes fully deprotonated. Research shows that for pure carboxylates like this compound, the formation of inner-sphere surface complexes is suppressed at high pH values. acs.orgnih.govresearchgate.net Consequently, the dominant form of adsorbed this compound at high pH is an outer-sphere complex, where the interaction is weaker and primarily electrostatic. diva-portal.orgdiva-portal.orgacs.org This shift from inner-sphere to outer-sphere complexation with increasing pH is a key feature of its adsorption behavior. acs.org

Table 3: pH-Dependent Dominance of this compound Surface Complexes on Goethite

| pH Range | Goethite Surface Charge | This compound Speciation | Dominant Surface Complex Type | Source(s) |

|---|---|---|---|---|

| Low (< ~6) | Positive | Partially to fully deprotonated | Inner-Sphere | diva-portal.orgacs.orgresearchgate.net |

| Circumneutral (~6-8) | Positive | Fully deprotonated | Transition from Inner- to Outer-Sphere | acs.orgnih.gov |

| High (> ~8) | Slightly Positive / Neutral | Fully deprotonated | Outer-Sphere | diva-portal.orgacs.orgnih.govresearchgate.net |

Material Science and Engineering Applications of Tricarballylate and Its Polymers

Tricarballylate Esters as Bio-based Plasticizers

This compound esters are gaining attention as environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers, which have raised health and environmental concerns. digitellinc.comrsc.org Derived from the renewable resource citric acid, these esters exhibit excellent plasticizing properties, often comparable or superior to their petroleum-based counterparts. digitellinc.comresearchgate.net

Production Routes and Catalyst Development

The synthesis of this compound esters primarily begins with citric acid, an abundant and renewable platform chemical. digitellinc.comrsc.org Two main pathways have been explored for its conversion:

Route 1: Dehydration-Hydrogenation of Citric Acid followed by Esterification: This process involves a one-pot dehydration-hydrogenation of citric acid to produce tricarballylic acid (propane-1,2,3-tricarboxylic acid or PTA). rsc.orgresearchgate.net This intermediate is then esterified to yield the final this compound esters. researchgate.net Initial research utilized a combination of a solid acid H-Beta zeolite and a Pd/C hydrogenation catalyst in water, achieving yields of up to 85% for PTA. rsc.orgresearchgate.net However, this method led to the leaching of aluminum from the zeolite framework, causing a loss of catalytic activity over time. digitellinc.comresearchgate.net To address this stability issue, niobium-based catalysts, specifically hydrous niobium pentoxide (Nb2O5.nH2O), were investigated. digitellinc.com These catalysts proved to be both highly stable and efficient for the dehydration of citric acid. digitellinc.comkuleuven.be Further development led to bifunctional Pd/Nb2O5.nH2O catalysts, which demonstrated high stability and achieved tricarballylic acid yields of over 90% across multiple runs. digitellinc.com

Route 2: Esterification of Citric Acid followed by Dehydration-Hydrogenation: This alternative route involves the initial esterification of citric acid to form citrate (B86180) esters. These esters then undergo a one-pot dehydration-hydrogenation process to produce this compound esters. digitellinc.comresearchgate.net This approach is advantageous as it can circumvent the undesirable decarboxylation side reaction that can occur during the direct synthesis of tricarballylic acid from citric acid. researchgate.netresearchgate.net Using a self-synthesized bifunctional 0.2 wt% Pd/Nb2O5.nH2O catalyst in an inert solvent like methylcyclohexane, this method has achieved high yields of various this compound esters, reaching up to 93%. researchgate.net

A key aspect of catalyst development has been the creation of stable, bifunctional systems that can efficiently carry out both the dehydration and hydrogenation steps. digitellinc.com The use of low-temperature reduction methods for preparing Pd/Nb2O5.nH2O catalysts has been shown to produce well-dispersed palladium nanoparticles while preserving the acid site density of the niobic acid support. digitellinc.comkuleuven.be

Table 1: Catalyst Performance in Tricarballylic Acid and this compound Ester Synthesis

| Catalyst System | Reactant | Product | Yield | Solvent | Key Findings | Reference |

| H-Beta zeolite and Pd/C | Citric Acid | Tricarballylic Acid | up to 85% | Water | High yield but catalyst deactivation due to Al leaching. | rsc.orgresearchgate.net |

| 0.6 wt% Pd/Nb2O5.nH2O | Citric Acid | Tricarballylic Acid | >90% | Not specified | High yield and catalyst stability over multiple runs. | digitellinc.com |

| 0.2 wt% Pd/Nb2O5.nH2O | Citrate Esters | This compound Esters | up to 93% | Methylcyclohexane | High yield, circumvents decarboxylation side reaction. | researchgate.net |

Performance Evaluation in Polymer Systems (e.g., PVC, Polylactic Acid)

This compound esters have demonstrated excellent performance as plasticizers in various polymer systems, most notably in polyvinyl chloride (PVC) and polylactic acid (PLA). researchgate.netresearchgate.net Their effectiveness is attributed to their good miscibility with the polymer matrix and their ability to enhance flexibility and durability. researchgate.netacs.org

In PVC , this compound esters have been shown to possess excellent plasticizing properties, comparable to traditional vinyl resins. rsc.orgresearchgate.net When blended with PVC, they can improve the material's flexibility and processing characteristics. The polarity of the ester groups contributes to their retention within the PVC matrix, reducing migration. acs.org